3-(1-Methoxyethenyl)hept-5-en-2-one
Description
3-(1-Methoxyethenyl)hept-5-en-2-one is a cyclic enone featuring a methoxy-substituted ethenyl group at position 3 and a conjugated double bond at position 5 of the heptenone backbone. This compound belongs to a broader class of bicyclic and monocyclic ketones, which are pivotal in synthetic organic chemistry due to their reactivity in cycloadditions, electrophilic substitutions, and applications in natural product synthesis. Its structure combines electron-withdrawing (ketone) and electron-donating (methoxy) groups, influencing its electronic properties and regioselectivity in reactions .
Properties
CAS No. |
56563-39-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(1-methoxyethenyl)hept-5-en-2-one |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-10(8(2)11)9(3)12-4/h5-6,10H,3,7H2,1-2,4H3 |
InChI Key |
TZUQJIDGFWHKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C(=O)C)C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hept-5-en-2-one with methoxyethenyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(1-Methoxyethenyl)hept-5-en-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxyethenyl)hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1-Methoxyethenyl)hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methoxyethenyl)hept-5-en-2-one involves its interaction with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme-mediated transformations and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monocyclic Enones
(a) (E)-Hept-5-en-2-one
- Structure : Lacks the methoxyethenyl group at position 3.
- Reactivity: Exhibits lower electrophilicity at the α,β-unsaturated ketone due to the absence of electron-donating substituents.
- Applications : Serves as a model compound for studying Diels-Alder reactions and hydroformylation .
(b) Ethyl Acetoacetate Derivatives
Bicyclic Analogs
(a) 7-Oxabicyclo[2.2.1]hept-5-en-2-one Derivatives
- Structure : Incorporates an oxygen atom in the bicyclic framework, enhancing rigidity and altering electronic properties.
- Applications : Key intermediates in synthesizing C-glycosides and natural products like cis-maneonene-A .
(b) 3-(1-Methylethyl)-7-oxabicyclo[2.2.1]hept-5-en-2-one
Substituent Variations
(a) Syn-7-Benzyloxy-4-methylbicyclo[2.2.1]hept-5-en-2-one
- Structure : Benzyloxy group at position 7 and methyl at position 4.
- Synthesis : Prepared via ionic [1,3]-[3,3] sigmatropic rearrangements, highlighting the influence of substituents on reaction pathways .
(b) 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one (Camphor Derivative)
Comparative Data Table
Research Findings and Insights
- Electronic Effects : The methoxy group in 3-(1-methoxyethenyl)hept-5-en-2-one enhances nucleophilicity at the ethenyl moiety, contrasting with electron-withdrawing effects in 7-oxabicyclo derivatives .
- Synthetic Versatility : Radical-mediated substitutions (e.g., phenylselanyl transfers) allow precise functionalization of bicyclic frameworks, enabling access to complex natural products .
- Biological Relevance: Bicyclic ketones like 7-oxabicyclo derivatives are precursors to bioactive molecules, whereas monocyclic enones are more commonly used in mechanistic studies .
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